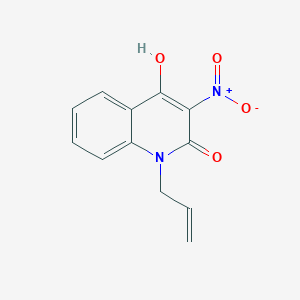

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound represents a sophisticated heterocyclic system built upon the quinoline scaffold with three distinct functional modifications. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization: 4-hydroxy-3-nitro-1-prop-2-enylquinolin-2-one. The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as the foundation for the molecule's overall architecture.

The allyl group positioned at the 1-position of the quinoline ring introduces conformational flexibility to the otherwise planar aromatic system. This prop-2-enyl substituent contains a terminal double bond that can participate in various molecular interactions and influences the overall three-dimensional structure of the compound. The strategic placement of this allyl group affects both the electronic distribution within the molecule and its potential for intermolecular associations.

The hydroxyl group at the 4-position plays a crucial role in the compound's chemical behavior and structural stability. Research on related 4-hydroxy-2(1H)-quinolone systems has demonstrated that this positioning creates opportunities for intramolecular hydrogen bonding and influences the tautomeric equilibrium of the molecule. The hydroxyl group can theoretically exist in five possible tautomeric forms, though in practice, the tautomerism is typically reduced to three predominant structures. These tautomeric possibilities significantly impact the compound's reactivity and intermolecular interactions.

The nitro group substitution at the 3-position introduces strong electron-withdrawing characteristics to the molecular framework. The electron-withdrawing ability of the nitro group corresponds to that of two chloro groups, which strongly activates the attached aromatic system. This positioning creates a highly reactive site that can undergo various chemical transformations and influences the overall electronic distribution throughout the quinoline ring system. The nitro group's influence extends beyond simple electronic effects, as it can participate in hydrogen bonding networks and affects the compound's crystal packing arrangements.

| Structural Feature | Position | Chemical Impact |

|---|---|---|

| Allyl Group | 1-position | Conformational flexibility, steric interactions |

| Hydroxyl Group | 4-position | Tautomeric equilibrium, hydrogen bonding |

| Nitro Group | 3-position | Electron withdrawal, reactivity enhancement |

| Quinoline Core | Bicyclic base | Aromatic stability, conjugation |

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography represents the definitive method for determining the precise three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into molecular structure and intermolecular interactions. The crystallographic analysis of quinoline derivatives, including nitro-substituted variants, has revealed important structural details that cannot be obtained through other analytical techniques. Single-crystal X-ray diffraction studies require high-quality crystals that are sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and must be free from significant internal imperfections such as cracks or twinning.

The crystallization process for quinoline derivatives often involves careful control of solution conditions to achieve the delicate balance between nucleation and crystal growth. For optimal crystal formation, solution conditions must disfavor nucleation while favoring subsequent growth, ensuring that only one large crystal forms per crystallization droplet rather than multiple small crystallites. The crystallization of nitro-substituted quinoline compounds has been successfully achieved using various solvent systems, with studies showing that slow evaporation of n-hexane and ethyl acetate solutions can produce high-quality crystals suitable for diffraction analysis.

Detailed crystallographic analysis of related nitro-substituted aromatic compounds has revealed characteristic structural features that likely apply to this compound. Studies of 4-allyl-2-methoxy-6-nitrophenol demonstrated that nitro groups typically maintain near-coplanar arrangements with their attached aromatic rings, forming dihedral angles ranging from 2.1 to 6.38 degrees. This coplanarity facilitates effective conjugation between the nitro group and the aromatic system, contributing to the overall electronic stabilization of the molecule.

The crystal packing arrangements of nitro-substituted quinoline derivatives are dominated by hydrogen bonding interactions and π-π stacking between aromatic rings. Hirshfeld surface analysis has shown that the most significant contributors to crystal packing include hydrogen-hydrogen contacts (39.6 percent), oxygen-hydrogen interactions (37.7 percent), carbon-hydrogen contacts (12.5 percent), and carbon-carbon interactions (4 percent). These interactions create three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material.

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Nitro Group Dihedral Angle | 2.1-6.38 degrees | Electronic conjugation |

| Centroid-Centroid Distance | 3.66-4.06 Ångströms | π-π Stacking interactions |

| Hydrogen Bond Contacts | 37.7 percent | Crystal stability |

| Carbon-Carbon Interactions | 4 percent | Aromatic packing |

Conformational Analysis Through Computational Modeling

Computational modeling techniques provide essential insights into the conformational preferences and electronic structure of this compound that complement experimental crystallographic data. Quantum chemical calculations using methods such as the Linear Combination of Atomic Orbitals-Molecular Orbital approach in the Complete Neglect of Differential Overlap approximation have been successfully applied to quinoline derivatives to predict their most stable conformational arrangements. These computational studies reveal that the dihydroxy tautomer forms are often predicted to be slightly more stable than their oxo counterparts, though experimental observations frequently show predominance of quinolone tautomers due to stabilizing intermolecular associations.

The conformational flexibility introduced by the allyl substituent at the 1-position requires careful computational analysis to determine the preferred rotational orientations around the carbon-nitrogen bond. The allyl group's ability to adopt different conformations influences both the molecule's overall shape and its potential for intermolecular interactions. Studies of related allyl-substituted aromatic compounds have shown that the plane of the allyl group typically forms specific dihedral angles with the aromatic ring system, ranging from approximately 60 to 120 degrees depending on steric and electronic factors.

The electronic structure calculations for nitro-substituted quinoline derivatives reveal significant charge redistribution throughout the molecular framework. The nitro group's strong electron-withdrawing character creates regions of electron deficiency that can be quantified through electrostatic potential surface calculations. These computational analyses show that the vicinal position to the nitro group becomes especially electron-deficient due to both inductive and resonance effects, making these sites highly reactive toward nucleophilic attack.

Computational studies of intramolecular hydrogen bonding patterns in hydroxylated quinoline derivatives demonstrate the formation of six-membered ring motifs between the hydroxyl group and adjacent electron-rich centers. These intramolecular interactions contribute significantly to the overall conformational stability and influence the compound's chemical reactivity. The strength and geometry of these hydrogen bonds can be accurately predicted through density functional theory calculations, providing quantitative measures of their contribution to molecular stability.

The molecular orbital analysis of this compound reveals the electronic delocalization patterns that govern its chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the compound's reactivity toward electrophilic and nucleophilic reagents. These orbital energies also determine the compound's optical properties and can predict its behavior in photochemical processes.

| Computational Parameter | Predicted Value Range | Structural Implication |

|---|---|---|

| Allyl Group Dihedral Angle | 60-120 degrees | Conformational preference |

| Intramolecular Hydrogen Bond | 6-membered ring motif | Structural stabilization |

| Electrostatic Potential | Highly negative at oxygen | Reactive site identification |

| Molecular Orbital Gap | Moderate energy difference | Chemical reactivity prediction |

Properties

IUPAC Name |

4-hydroxy-3-nitro-1-prop-2-enylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-7-13-9-6-4-3-5-8(9)11(15)10(12(13)16)14(17)18/h2-6,15H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPNPVHYNYIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715688 | |

| Record name | 4-Hydroxy-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62756-02-9 | |

| Record name | 4-Hydroxy-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a compound belonging to the quinolone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity based on recent research findings, case studies, and synthesis methods.

Antibacterial Activity

Quinolones, including derivatives like this compound, are known for their strong antibacterial properties . They have been shown to inhibit various bacterial strains, making them promising candidates for antibiotic development. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria, with IC values indicating effective inhibition at low concentrations .

Antiviral Properties

Research indicates that quinolone derivatives can exhibit antiviral activity , particularly against viral infections. The structural characteristics of this compound may contribute to its potential as an antiviral agent, paralleling findings in related compounds that have shown efficacy against viruses .

Anticancer Activity

The anticancer potential of quinolone derivatives is well-documented. Compounds with similar structures have been observed to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular pathways involved in tumor growth . The ability of this compound to interact with DNA and disrupt cellular processes could position it as a valuable lead in cancer therapy.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription .

- Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells .

Case Studies

Several studies have provided insights into the biological activity of quinolone derivatives:

- Study on Antimicrobial Activity :

-

Anticancer Research :

- Another investigation focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The findings revealed that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, highlighting the therapeutic potential of these compounds .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Utilizing starting materials like substituted anilines and appropriate carbonyl compounds.

- Allylation and Nitro Group Introduction : These modifications are crucial for enhancing biological activity.

The SAR studies indicate that variations in substituents can significantly impact the biological properties of quinolone derivatives. For example, the presence of electron-withdrawing groups (like nitro) often enhances antibacterial and anticancer activities .

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro group undergoes reduction to an amine, a critical step for generating bioactive analogs.

Reduction Protocol

| Reagent System | Conditions | Yield | Product |

|---|---|---|---|

| Fe powder / HCl | 30°C, 12 h | 92% | 3-Amino-4-hydroxy derivative |

| HCOOH/Ac₂O | 80°C, 6 h | 78% | 4-Quinolone core retention |

Key Findings

-

Fe-mediated reduction preserves the quinolinone scaffold while achieving high diastereoselectivity (>20:1) .

-

Formic acid/acetic anhydride systems act as CO surrogates for reductive cyclizations but are less selective .

Hydroxy Group Functionalization

The 4-hydroxy group participates in alkylation, sulfonylation, or acylation to modulate electronic properties.

Derivatization Reactions

Impact on Activity

-

Neutral hydrogen bond acceptors (e.g., methoxyacetyl) restore NMDA receptor affinity lost upon methylation .

Allyl Group Reactivity

The N-allyl substituent enables cyclization or cross-coupling reactions.

Key Transformations

-

Cyclization : Under acidic conditions, the allyl group forms tetrahydrofuran rings via intramolecular aldol reactions .

-

Oxidation : Ozonolysis or epoxidation modifies the allyl chain for further functionalization.

Example Protocol

| Reaction | Conditions | Outcome |

|---|---|---|

| Intramolecular aldol | TFA (trifluoroacetic acid) | Tetrahydrofuran-fused quinolinone |

Electrophilic Aromatic Substitution

The electron-deficient quinolinone core directs nitration or halogenation to specific positions.

Nitration

Halogenation

| Halogenating Agent | Position | Yield |

|---|---|---|

| Br₂ / FeBr₃ | 5- or 7-position | 60–75% |

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

*Calculated based on C₁₂H₁₀N₂O₄.

Key Observations :

- 3-Substituent: Nitro groups enhance electrophilicity, enabling reactivity with nucleophiles (e.g., amines or thiols), whereas acetyl or amino groups modulate electronic properties differently .

- 4-Substituent : Hydroxy groups facilitate hydrogen bonding, influencing crystallinity and bioavailability .

Preparation Methods

Nitration Procedure

- Reagents and Conditions: Fuming nitric acid is added to a suspension of 4-hydroxy-2(1H)-quinolinone at approximately 20°C.

- Process: The mixture is heated under reflux for about 5 hours, during which phosphorus oxychloride is distilled off.

- Workup: Cold water is added slowly to maintain temperature below 30°C, followed by extraction with chloroform. The organic extracts are dried and concentrated.

- Product Isolation: The product, 2,4-dichloro-3-nitroquinoline, is recrystallized from petroleum ether to purify.

This method yields the 3-nitro substituted quinolinone intermediate, crucial for further derivatization.

Chlorination and Amination

- 2-Methylpropylamine is added to the 2,4-dichloro-3-nitroquinoline in the presence of triethylamine at 40°C, followed by heating at 70°C for 1 hour.

- Removal of amines by distillation and acid workup yields 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine, which can be recrystallized for purity.

Allylation of 4-Hydroxy-3-nitro-2(1H)-quinolinone

The key step to obtain the 1-allyl derivative involves the alkylation of the nitrogen atom in the quinolinone ring.

Alkylation Using Allyl Halides

- The 4-hydroxy-3-nitro-2(1H)-quinolinone is reacted with allyl bromide or allyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents such as DMF or acetone.

- The reaction proceeds via nucleophilic substitution at the nitrogen atom, yielding this compound.

- The reaction conditions are optimized to avoid O-alkylation and favor N-alkylation.

Alternative Allylation via Quinoloneyl Ether Cleavage

Shobana et al. described an efficient synthesis by cleavage of 4-allyl quinoloneyl ether, which indirectly yields the N-allyl quinolinone derivative.

Representative Experimental Procedure (Based on Patent US4988815A)

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | Fuming nitric acid + 4-hydroxy-2(1H)-quinolinone | ~20°C, then reflux | 5 hours | Phosphorus oxychloride removed by distillation |

| Workup | Slow addition of cold water, extraction with chloroform | <30°C | - | Organic phase dried over sodium sulfate |

| Chlorination & Amination | 2-methylpropylamine + triethylamine + 2,4-dichloro-3-nitroquinoline | 40°C then 70°C | 1 hour | Followed by acid wash and recrystallization |

| Allylation (general) | Allyl halide + base (e.g., NaH) in anhydrous solvent | Room temp to reflux | Several hours | N-alkylation favored over O-alkylation |

Alternative Synthetic Routes to 4-Hydroxy-2(1H)-quinolinone Core

Several methods exist for synthesizing the quinolinone core before nitration and allylation:

- From 2-Aminoacetophenone: Reaction with acylating agents such as phosgene or dimethylcarbonate under basic conditions yields 4-hydroxy-2(1H)-quinolinone.

- From Aniline and Malonic Acid: Condensation in the presence of zinc chloride and phosphorus oxychloride leads to the quinolinone scaffold.

- Cyclization of N,N'-diphenyl malonamide: Using polyphosphoric acid at elevated temperature.

These routes provide the starting material for subsequent nitration and allylation steps.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- Selectivity: Controlling the reaction conditions is critical to achieve selective N-allylation without O-allylation or other side reactions.

- Temperature Control: Maintaining low temperatures during nitration and workup prevents decomposition and side reactions.

- Purification: Recrystallization from petroleum ether or other solvents is commonly employed to obtain pure intermediates and final products.

- Environmental Impact: Some nitration and chlorination methods involve hazardous reagents (e.g., fuming nitric acid, phosphorus oxychloride), requiring careful handling and waste management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxyquinolin-2(1H)-one derivatives, and how can they be adapted for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one?

- Methodology :

- Step 1 : Start with a base structure like 4-hydroxy-1-methylquinolin-2(1H)-one. Introduce substituents via condensation or nucleophilic substitution. For example, allylation can be achieved using allyl bromide under basic conditions (e.g., KOH in ethanol) .

- Step 2 : Nitration at the 3-position typically employs nitric acid in a controlled environment. Monitor reaction progress via TLC and optimize temperature to avoid over-nitration .

- Characterization : Confirm structure using IR (C=O at ~1663 cm⁻¹, nitro group at ~1520 cm⁻¹), ¹H NMR (allyl protons at δ 4.5–5.5 ppm, aromatic protons in quinolinone ring), and mass spectrometry (molecular ion peak and fragmentation patterns) .

Q. How are spectroscopic techniques applied to confirm the structure of nitro-substituted quinolinones?

- Key Techniques :

- IR Spectroscopy : Identify hydrogen-bonded C=O (~1625 cm⁻¹) and nitro group vibrations (~1350–1520 cm⁻¹) .

- ¹H NMR : Look for deshielded aromatic protons (e.g., H-5 in quinolinone at δ ~7.95 ppm) and allyl group signals (multiplet between δ 5.0–6.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for a related compound) and fragmentation patterns (e.g., loss of NO₂ or allyl groups) validate the structure .

Q. What are the common pitfalls in synthesizing nitro-substituted quinolinones, and how can they be mitigated?

- Challenges :

- Byproduct Formation : Nitration may lead to di-nitration or oxidation side products.

- Solutions : Use controlled stoichiometry (e.g., 1:1 molar ratio of substrate to HNO₃) and low temperatures (0–5°C) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the target compound .

Advanced Research Questions

Q. How can catalytic methods (e.g., InCl₃ or microwave irradiation) improve the synthesis of nitroquinolinones?

- Advanced Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 5 minutes at 360 W) while improving yields (~63% vs. traditional 50%) .

- Catalytic Optimization : InCl₃ (20 mol%) enhances cyclization efficiency in dihydroquinolinone synthesis, applicable to nitro derivatives .

- Table : Comparison of Traditional vs. Catalytic Methods

| Method | Time | Yield (%) | Catalyst |

|---|---|---|---|

| Conventional Heating | 4 hrs | 50 | None |

| Microwave + InCl₃ | 5 min | 63 | InCl₃ |

Q. How do structural modifications (e.g., allyl vs. methyl groups) affect the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives?

- Experimental Design :

- Screening : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion.

- Findings : Allyl groups enhance lipophilicity, improving membrane penetration (e.g., MIC reduction from 128 µg/mL to 64 µg/mL) .

- Data Interpretation : Correlate NMR/IR data with bioactivity; nitro groups may introduce electron-withdrawing effects, altering binding to microbial targets .

Q. What strategies resolve contradictions in reported synthetic yields for similar quinolinone derivatives?

- Case Analysis :

- Issue : Yields for 3-nitro derivatives vary (50–77%) due to solvent polarity or catalyst choice .

- Resolution :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Optimize catalyst loading (e.g., 10–20 mol% InCl₃) .

- Statistical Validation : Replicate reactions under controlled conditions (n=3) to assess reproducibility .

Q. How can X-ray crystallography address uncertainties in molecular conformation of nitro-substituted quinolinones?

- Protocol :

- Crystallization : Grow single crystals via slow evaporation (e.g., CH₂Cl₂/di-isopropylether) .

- Analysis : Confirm dihedral angles (e.g., 57.84° between quinolinone and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions) .

- Application : Resolve ambiguity in nitro group orientation (axial vs. equatorial) for structure-activity studies .

Q. What analytical approaches are recommended when commercial reference data (e.g., Sigma-Aldrich’s 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one) are unavailable?

- Workflow :

- Multi-Technique Validation : Combine LC-MS (high-resolution), 2D NMR (COSY, HSQC), and computational modeling (DFT) .

- Reference Standards : Synthesize in-house analogs (e.g., 3-nitro-4-hydroxyquinolin-2(1H)-one) for cross-comparison .

- Documentation : Publish spectral data in open-access repositories to support community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.